molecular formula C18H14N4O3 B610409 Radequinil CAS No. 219846-31-8

Radequinil

Cat. No. B610409
Key on ui cas rn: 219846-31-8
M. Wt: 334.3 g/mol
InChI Key: JQOFKKWHXGQABB-UHFFFAOYSA-N
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Patent
US06172079B2

Procedure details

To a solution of acetic acid (0.90 g) in DMF (100 ml) was added N,N′-carbonyldiimidazole (2.43 g) and the mixture was stirred at 70° C. for 3 hours. To the solution was added 1,2-dihydro-5-(3-methoxyphenyl)-2-oxo-1,6-naphthyridin-3-amidoxime (3.10 g) prepared in the same manner as described in Example 1(1), and the mixture was stirred at 70° C. for 2 hours and further at 130° C. for 1 hour. The reaction mixture was concentrated to dryness under reduced pressure, and water was added to the residue, and the precipitated crystals were separated by filtration and washed with water, isopropanol and diisopropyl ether in this order and then dried. The resulting crystals were subjected to silica gel column chromatography and eluted with chloroform-methanol (50:1). The resulting crystals were recrystallized from chloroform-ethanol to give the title compound (2.22 g) as colorless crystals. M.p. 286-288° C. Hydrochloride of the title compound, M.p. 281-282° C. (recrystallized from ethanol).
Quantity
0.9 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N′-carbonyldiimidazole
Quantity
2.43 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
1,2-dihydro-5-(3-methoxyphenyl)-2-oxo-1,6-naphthyridin-3-amidoxime
Quantity
3.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)[CH3:2].[CH3:5][O:6][C:7]1[CH:8]=[C:9]([C:13]2[N:22]=[CH:21][CH:20]=[C:19]3[C:14]=2[CH:15]=[C:16]([C:24](=[N:26][OH:27])[NH2:25])[C:17](=[O:23])[NH:18]3)[CH:10]=[CH:11][CH:12]=1>CN(C=O)C>[CH3:1][C:2]1[O:27][N:26]=[C:24]([C:16]2[C:17](=[O:23])[NH:18][C:19]3[C:14]([CH:15]=2)=[C:13]([C:9]2[CH:10]=[CH:11][CH:12]=[C:7]([O:6][CH3:5])[CH:8]=2)[N:22]=[CH:21][CH:20]=3)[N:25]=1

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
C(C)(=O)O
Name
N,N′-carbonyldiimidazole
Quantity
2.43 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
1,2-dihydro-5-(3-methoxyphenyl)-2-oxo-1,6-naphthyridin-3-amidoxime
Quantity
3.1 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C1=C2C=C(C(NC2=CC=N1)=O)C(N)=NO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 70° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared in the same manner
STIRRING
Type
STIRRING
Details
the mixture was stirred at 70° C. for 2 hours and further at 130° C. for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to dryness under reduced pressure, and water
ADDITION
Type
ADDITION
Details
was added to the residue
CUSTOM
Type
CUSTOM
Details
the precipitated crystals were separated by filtration
WASH
Type
WASH
Details
washed with water, isopropanol and diisopropyl ether in this order
CUSTOM
Type
CUSTOM
Details
dried
WASH
Type
WASH
Details
eluted with chloroform-methanol (50:1)
CUSTOM
Type
CUSTOM
Details
The resulting crystals were recrystallized from chloroform-ethanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=NC(=NO1)C=1C(NC2=CC=NC(=C2C1)C1=CC(=CC=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.22 g
YIELD: CALCULATEDPERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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